molecular formula C16H17N3O5 B14609417 N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea CAS No. 60869-64-9

N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea

Cat. No.: B14609417
CAS No.: 60869-64-9
M. Wt: 331.32 g/mol
InChI Key: HNSDSNWQSPZMGZ-UHFFFAOYSA-N
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Description

N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is an organic compound that belongs to the class of nitrobenzenes These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea typically involves the reaction of 4-nitrobenzaldehyde with phenylurea in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Compounds with the nitro group replaced by other functional groups, such as hydroxyl or alkoxy groups.

Scientific Research Applications

N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A compound with a similar structure but different functional groups.

    Chloramphenicol: An antibiotic with a similar nitrobenzene moiety but different overall structure and function.

Uniqueness

N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

CAS No.

60869-64-9

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1-phenylurea

InChI

InChI=1S/C16H17N3O5/c17-16(22)18(12-4-2-1-3-5-12)14(10-20)15(21)11-6-8-13(9-7-11)19(23)24/h1-9,14-15,20-21H,10H2,(H2,17,22)

InChI Key

HNSDSNWQSPZMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)N

Origin of Product

United States

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